(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid

Catalog No.
S1791084
CAS No.
41003-10-5
M.F
C2H9NO7P2
M. Wt
221.04
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic aci...

CAS Number

41003-10-5

Product Name

(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid

IUPAC Name

(2-amino-1-hydroxy-1-phosphonoethyl)phosphonic acid

Molecular Formula

C2H9NO7P2

Molecular Weight

221.04

InChI

InChI=1S/C2H9NO7P2/c3-1-2(4,11(5,6)7)12(8,9)10/h4H,1,3H2,(H2,5,6,7)(H2,8,9,10)

SMILES

C(C(O)(P(=O)(O)O)P(=O)(O)O)N

Synonyms

2-Amino-1-hydroxyethylene-1,1-bisphosphonic Acid; Ethane-1-hydroxy-2-amino-1,1-diphosphonic Acid

Bone Health and Osteoporosis

Specific Scientific Field: Orthopedics, endocrinology, and pharmacology.

Summary: Glycine Bisphosphonate is widely used to treat osteoporosis and other bone-related disorders. Its high affinity for bone mineral hydroxyapatite makes it tissue-specific and devoid of off-target effects. The drug inhibits bone resorption by targeting osteoclasts, preserving skeletal mineral, and maintaining bone mass .

(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid is a phosphonic acid characterized by its unique structure that includes a 1-hydroxy-2-aminoethyl group attached to a phosphorus atom. Its molecular formula is C2H9NO7P2C_2H_9NO_7P_2, with a molecular weight of approximately 221.04 g/mol. This compound is notable for its dual phosphonic acid functionality, which contributes to its chemical reactivity and biological activity. The compound is often utilized in various fields, including agriculture and pharmaceuticals, due to its ability to interact with biological systems effectively .

  • Metal Chelation: As mentioned earlier, the phosphonate groups might enable AHPPE to chelate metal ions. This property could be relevant in various applications, such as water treatment or as a catalyst in specific reactions.
  • Biomolecule Interaction: The amine group could potentially allow AHPPE to interact with biomolecules containing carboxylic acid groups or phosphate groups. However, further research is needed to verify this.
Typical of phosphonic acids. These reactions include:

  • Acid-Base Reactions: As a phosphonic acid, it can donate protons in aqueous solutions, leading to the formation of anions.
  • Esterification: It can react with alcohols to form esters, which may be useful in synthesizing derivatives for various applications.
  • Condensation Reactions: The amino group can participate in condensation reactions, forming amides or other nitrogen-containing compounds.

These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity .

The biological activity of (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid has been studied extensively, revealing several important properties:

  • Inhibition of Enzymes: It has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications.
  • Antimicrobial Properties: The compound exhibits antimicrobial activity against various pathogens, suggesting potential use as an antimicrobial agent.
  • Plant Growth Regulation: In agricultural contexts, it has been found to influence plant growth and development positively, acting as a growth regulator .

Several methods exist for synthesizing (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid:

  • Phosphonylation of Amino Alcohols: This method involves the reaction of amino alcohols with phosphorus oxychloride, followed by hydrolysis to yield the desired phosphonic acid.
  • Direct Phosphorylation: The compound can be synthesized through direct phosphorylation of suitable precursors using phosphorus-containing reagents.
  • One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that simplify the process and improve yield by combining multiple reaction steps into a single procedure .

The applications of (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid span multiple fields:

  • Agriculture: Used as a plant growth regulator and herbicide due to its ability to enhance nutrient uptake and promote growth.
  • Pharmaceuticals: Investigated for use in drug formulations targeting metabolic disorders and infections due to its enzyme inhibition properties.
  • Biochemical Research: Employed in studies related to enzyme activity and metabolic pathways, providing insights into biochemical processes .

Interaction studies have highlighted the compound's potential in various biological systems:

  • Enzyme Substrate Interactions: Research indicates that (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid can act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways significantly.
  • Cellular Uptake Mechanisms: Studies suggest mechanisms by which this compound is taken up by cells, influencing its efficacy as a therapeutic agent .

Several compounds share structural or functional similarities with (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-1-hydroxyethane-1,1-diphosphonic acidC2H9NO7P2C_2H_9NO_7P_2Contains two phosphonic acid groups; used in similar biological applications.
Aminomethylphosphonic acidC2H8NO3PC_2H_8NO_3PLacks the hydroxy group but shares similar biological activities; used in agriculture.
Phosphonobutane-tricarboxylic acidC7H11O9PC_7H_11O_9PContains multiple carboxylic groups; utilized in biochemical research but differs structurally from (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid.

The uniqueness of (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid lies in its specific structural configuration that combines both amino and hydroxy functionalities with phosphonic acids, providing distinct biological activities and applications compared to these similar compounds .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-7.3

Dates

Modify: 2024-04-14

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